(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl-amino]propanoic acid involves multiple steps, including asymmetric synthesis and stereospecific intramolecular cyclization. For instance, compounds exhibiting stereochemistry and functional groups akin to the target molecule have been synthesized through multistep processes involving asymmetric reduction and cyclization reactions (Shetty & Nelson, 1988; Dimukhametov et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target chemical has been characterized through X-ray crystallography and spectroscopy, including DFT calculations. Studies have revealed that these compounds crystallize in specific space groups and are stabilized through various intermolecular interactions. Intramolecular N-H⋯O and O-H⋯O hydrogen bonds play a significant role in the molecular structure stabilization (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature typically involve enzymatic and microbial transformations, which are key for synthesizing specific enantiomers. For example, enzymatic reduction has been utilized to produce precursors for ACE inhibitors, demonstrating the importance of stereochemistry in the synthesis of biologically active molecules (Schmidt et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The crystalline forms and their stability are particularly important for the compound's applications and have been extensively studied through diffractometric techniques (Vogt et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are crucial. Studies on similar compounds have explored these aspects through spectroscopic methods and chemical synthesis routes, revealing insights into the reactivity patterns and chemical versatility (Bellina et al., 1994).
Scientific Research Applications
Arndt-Eistert Synthesis in Organic Chemistry
- The Arndt-Eistert Synthesis allows the formation of homologated carboxylic acids or their derivatives by reaction of the activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
- In the first step of this one-carbon homologation, the diazomethane carbon is acylated by an acid chloride or mixed anhydride, to give an α-diazoketone . The key step of the Arndt-Eistert Homologation is the Wolff-Rearrangement of the diazoketones to ketenes, which can be accomplished thermally (over the range between room temperature and 750°C), photochemically or by silver(I) catalysis .
- The reaction is conducted in the presence of nucleophiles such as water (to yield carboxylic acids), alcohols (to give esters) or amines (to give amides), to capture the ketene intermediate and avoid the competing formation of diketenes . The method is widely used nowadays for the synthesis of β-amino acids .
- Peptides that contain β-amino acids feature a lower rate of metabolic degradation and are therefore of interest for pharmaceutical applications .
Use of Phloretic Acid in Materials Science
- Phloretic acid, a naturally occurring phenolic compound, is used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation .
- It is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification .
- These phenolic groups are further reacted with a bio-based amine (furfurylamine) to form almost 100% bio-based benzoxazine end-capped molecules .
- The whole synthesis of Bz monomers from PEG 400 and PEG 2000 does not require a solvent or purification, and their polymerization led to a set of materials with thermal and thermo-mechanical properties suitable for a wide range of applications .
- This novel approach paves the way towards a multitude of applications given the large number of –OH bearing compounds in materials science .
Use of Meldrum’s Acid in Organic Chemistry
- Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- In water, it has a remarkably low pKa value of about 4.9 . Its C5 position is readily involved in electrophilic substitution reactions .
- This compound is used in various synthetic methodologies in organic chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432332 | |
Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid | |
CAS RN |
122076-80-6 | |
Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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